molecular formula C15H19N3O5 B15008957 3,4-dimethoxy-N'-[oxo(pyrrolidin-1-yl)acetyl]benzohydrazide

3,4-dimethoxy-N'-[oxo(pyrrolidin-1-yl)acetyl]benzohydrazide

Cat. No.: B15008957
M. Wt: 321.33 g/mol
InChI Key: WLUYQFFLPPNMBJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N’-[oxo(pyrrolidin-1-yl)acetyl]benzohydrazide: is a synthetic organic compound that belongs to the class of benzohydrazides. It features a pyrrolidinyl group attached to an acetyl moiety, which is further connected to a benzohydrazide structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N’-[oxo(pyrrolidin-1-yl)acetyl]benzohydrazide typically involves the following steps:

    Formation of the Benzohydrazide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.

    Acetylation: The benzohydrazide is then acetylated using acetic anhydride to form the N-acetyl derivative.

    Pyrrolidinylation: The final step involves the introduction of the pyrrolidinyl group. This is achieved by reacting the N-acetyl derivative with pyrrolidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block for the development of new pharmaceuticals.

Biology:

  • Investigated for its potential antimicrobial and anticancer properties.
  • Studied for its ability to inhibit specific enzymes or biological pathways.

Medicine:

  • Potential use in the development of new therapeutic agents for treating infections and cancer.
  • Explored for its role in modulating biological targets involved in disease processes.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Employed in research and development for new drug discovery.

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxy-N’-[oxo(pyrrolidin-1-yl)acetyl]benzohydrazide is not fully understood. it is believed to exert its effects through the following pathways:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

    3,4-dimethoxy-N’-[oxo(piperidin-1-yl)acetyl]benzohydrazide: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    3,4-dimethoxy-N’-[oxo(morpholin-1-yl)acetyl]benzohydrazide: Contains a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness:

  • The presence of the pyrrolidinyl group in 3,4-dimethoxy-N’-[oxo(pyrrolidin-1-yl)acetyl]benzohydrazide may confer unique biological activities compared to its analogs.
  • The specific arrangement of functional groups can influence its binding affinity to biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

3,4-dimethoxy-N'-(2-oxo-2-pyrrolidin-1-ylacetyl)benzohydrazide

InChI

InChI=1S/C15H19N3O5/c1-22-11-6-5-10(9-12(11)23-2)13(19)16-17-14(20)15(21)18-7-3-4-8-18/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

WLUYQFFLPPNMBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C(=O)N2CCCC2)OC

Origin of Product

United States

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